molecular formula C₂₄H₂₅Cl₂F₃N₄O B1151224 (1S,3R,5R)-PIM447 dihydrochloride

(1S,3R,5R)-PIM447 dihydrochloride

Cat. No. B1151224
M. Wt: 513.38
InChI Key: BVRSHQQSBGCMJE-ISUJJMBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,5R)-PIM447 (dihydrochloride) an PIM inhibitor extracted from patent US 20100056576 A1, compound example 72, has IC50 values of 0.095 μM for Pim1, 0.522 μM for Pim2 and 0.369 μM for Pim3.

Scientific Research Applications

Antitumor and Bone-Protective Effects in Multiple Myeloma

(1S,3R,5R)-PIM447 dihydrochloride, known as PIM447, exhibits significant antitumor and bone-protective effects in the context of multiple myeloma. It demonstrates cytotoxicity against myeloma cells by disrupting cell cycles and inducing apoptosis. This is mediated through decreased levels of phospho-Bad (Ser112) and c-Myc, and inhibition of the mTORC1 pathway. PIM447 also shows synergy with standard treatments like bortezomib, lenalidomide, and pomalidomide. Its impact extends to inhibiting osteoclast formation and resorption, downregulating key molecules involved in these processes, and enhancing osteoblast activity and mineralization. This dual action against tumor cells and protection of bone health makes it a promising candidate for clinical development in multiple myeloma treatment (Paíno et al., 2016).

Solid-State Stereochemistry Studies

Studies on the solid-state stereochemistry of 3-methylnefopam diastereomers, closely related to PIM447, provide insights into the structural aspects of this class of compounds. The analysis of diastereomers through single-crystal X-ray diffraction has contributed to understanding the molecular conformations and interactions that may influence their biological activity and effectiveness (Glaser et al., 1993).

Clinical Trials in Hematological Malignancies

PIM447 has been subject to clinical trials focusing on its efficacy and safety in treating hematological malignancies, such as multiple myeloma. These trials aim to establish the maximum tolerated dose, safety profile, pharmacokinetics, and preliminary anti-myeloma activity of PIM447. The trials are crucial in determining the clinical applicability and potential of PIM447 as a therapeutic option in hematological malignancies (Raab et al., 2019).

Exploration in Polymer Science

In the field of polymer science, PIM447, a polymer with intrinsic microporosity, has been studied for its potential applications. Research on the optimization of conditions for polycondensation involving compounds similar to PIM447 has contributed to advancements in creating high molecular weight polymers with specific properties, such as microporosity, which have diverse applications in material science and engineering (Song et al., 2008).

properties

Product Name

(1S,3R,5R)-PIM447 dihydrochloride

Molecular Formula

C₂₄H₂₅Cl₂F₃N₄O

Molecular Weight

513.38

IUPAC Name

N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1

InChI Key

BVRSHQQSBGCMJE-ISUJJMBGSA-N

SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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